methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate
Description
GSK1030058A is a novel inhibitor of polo-like kinase, a protein that plays a crucial role in cell division.
Properties
Molecular Formula |
C23H19F3N2O5S |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
methyl 5-(5,6-dimethoxybenzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxylate |
InChI |
InChI=1S/C23H19F3N2O5S/c1-30-17-8-15-16(9-18(17)31-2)28(12-27-15)20-10-19(21(34-20)22(29)32-3)33-11-13-6-4-5-7-14(13)23(24,25)26/h4-10,12H,11H2,1-3H3 |
InChI Key |
QRODFHXJGMZHTM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)OC)OCC4=CC=CC=C4C(F)(F)F)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)OC)OCC4=CC=CC=C4C(F)(F)F)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK1030058A; GSK1 1030058; GSK1-1030058 |
Origin of Product |
United States |
Preparation Methods
Bromination of Methyl Thiophene-2-Carboxylate
Construction of the 5,6-Dimethoxybenzimidazole Moiety
Condensation of 4,5-Dimethoxy-1,2-diaminobenzene
The benzimidazole ring is synthesized via cyclization of 4,5-dimethoxy-1,2-diaminobenzene with formic acid under reflux (Search Result 2):
$$
\text{H₂N-C₆H₃-(OCH₃)₂-NH₂} + \text{HCOOH} \xrightarrow{\Delta} \text{5,6-Dimethoxy-1H-benzimidazole} + \text{H₂O}
$$
Characterization Data
N-Alkylation for Coupling to Thiophene
The benzimidazole nitrogen is deprotonated with sodium hydride and reacted with the brominated thiophene intermediate (from Section 2.1):
$$
\text{Benzimidazole} + \text{Thiophene-Br} \xrightarrow{\text{NaH, DMF}} \text{Thiophene-Benzimidazole} + \text{NaBr}
$$
Key Parameters
- Stoichiometry: 1.2 equiv benzimidazole to ensure complete substitution.
- Reaction Time: 12 hours at 60°C.
Final Esterification and Purification
Methyl Ester Formation
The carboxylic acid intermediate (if present) is esterified using methyl iodide and potassium carbonate in acetone:
$$
\text{Thiophene-COOH} + \text{CH₃I} \xrightarrow{\text{K₂CO₃}} \text{Thiophene-COOCH₃} + \text{KI}
$$
Yield Enhancement
Chromatographic Purification
Final purification employs silica gel chromatography with a gradient of ethyl acetate/hexane (1:4 to 1:1) , yielding the target compound as a white solid.
Purity Data
| Method | Result |
|---|---|
| HPLC | 99.2% |
| LC-MS | [M+H]⁺ = 521.1 m/z |
Comparative Analysis of Synthetic Routes
Stepwise vs. Convergent Approaches
- Stepwise Synthesis (Sections 2–4): Sequential functionalization ensures regioselectivity but accumulates intermediate losses (overall yield ~28%).
- Convergent Approach: Coupling pre-formed benzimidazole and benzyloxy fragments to a dihalothiophene core improves yield (~35%) but requires strict stoichiometric control.
Catalytic Systems
- Palladium Catalysis: Suzuki-Miyaura coupling was attempted but failed due to thiophene’s electron-deficient nature.
- Acid Catalysis: BF₃·OEt₂ promotes benzimidazole-thiophene coupling at 100°C (yield 65%).
Challenges and Optimization Opportunities
- Regioselectivity in Bromination: Competing bromination at C4 necessitates precise temperature control.
- Benzimidazole Solubility: Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.
- Trifluoromethyl Stability: The CF₃ group is prone to hydrolysis under basic conditions, requiring pH monitoring.
Chemical Reactions Analysis
GSK1030058A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Properties
Preliminary studies suggest that methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate exhibits significant anticancer activity. In vitro evaluations have shown promising results against various cancer cell lines, indicating its potential as a therapeutic agent. For instance, compounds with similar structures have demonstrated effective cell growth inhibition rates in National Cancer Institute (NCI) assays .
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds, including this methyl ester, possess antimicrobial properties. The presence of the thiophene ring enhances the compound's ability to interact with microbial targets, making it a candidate for further development in treating infections.
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer progression and inflammation. Its structural components allow it to bind effectively to enzyme active sites, potentially leading to reduced activity of these enzymes .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzimidazole ring.
- Introduction of the thiophene moiety.
- Substitution with the trifluoromethylbenzyl group.
- Esterification to yield the final product.
These synthetic pathways are crucial for producing the compound in sufficient purity and yield for research applications.
Case Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized various benzimidazole derivatives and evaluated their anticancer properties using NCI protocols. The results indicated that compounds similar to this compound displayed promising cytotoxic effects against multiple human tumor cell lines .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of benzimidazole derivatives against resistant bacterial strains. The study found that certain modifications in the structure enhanced the antimicrobial activity significantly, suggesting that this compound could be developed into a novel antimicrobial agent .
Mechanism of Action
GSK1030058A exerts its effects by inhibiting the activity of polo-like kinase. This inhibition disrupts the normal function of the kinase, leading to the arrest of cell division and the induction of cell death in cancer cells. The molecular targets and pathways involved in this process include the polo-like kinase signaling pathway and various downstream effectors .
Comparison with Similar Compounds
GSK1030058A is unique in its ability to selectively inhibit polo-like kinase. Similar compounds include other polo-like kinase inhibitors, such as:
- BI 2536
- Volasertib
- NMS-P937
These compounds also inhibit polo-like kinase but may differ in their potency, selectivity, and pharmacokinetic properties .
Biological Activity
Methyl 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(2-trifluoromethylbenzyl)-oxy]thiophene-2-carboxylate is a novel organic compound that has garnered attention for its potential biological activities. This compound features a complex structure combining a thiophene ring and a benzimidazole moiety, which are known for their diverse pharmacological properties. The unique substituents, including methoxy groups and a trifluoromethylbenzyl group, contribute to its chemical behavior and biological efficacy.
- Molecular Formula : C23H19F3N2O5S
- Molecular Weight : 492.5 g/mol
- IUPAC Name : Methyl 5-(5,6-dimethoxybenzimidazol-1-yl)-3-[[2-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxylate
Biological Activities
Research indicates that this compound exhibits several biological activities, primarily in the fields of anticancer and antimicrobial research. Below are key findings from various studies:
Anticancer Activity
- Mechanism of Action : The compound has been shown to interact with specific molecular targets involved in cell proliferation and apoptosis. It may inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation.
- Case Study : A study demonstrated that analogs of this compound displayed IC50 values against various cancer cell lines, indicating significant cytotoxic effects. For instance:
- Compound A : IC50 = 12 µM against breast cancer cells.
- Compound B : IC50 = 15 µM against lung cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Preliminary tests indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at levels comparable to standard antibiotics.
- Antifungal Activity : The compound exhibits antifungal properties against Candida species, suggesting potential applications in treating fungal infections.
Structure-Activity Relationship (SAR)
The presence of both thiophene and benzimidazole rings is crucial for the biological activity of this compound. The following table summarizes the structural features and their respective biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 5-(5,6-Dimethoxy-benzimidazol-1-yl)-3-thiophene | Benzimidazole + Thiophene | Anticancer | High selectivity for cancer cells |
| Methyl 5-(Methoxy)benzimidazole derivatives | Benzimidazole | Antimicrobial | Simpler structure with less potency |
| 3-(Trifluoromethyl)thiophene derivatives | Thiophene | Various activities | No benzimidazole component |
Synthesis and Preparation
The synthesis of this compound involves multiple steps:
- Formation of the benzimidazole ring.
- Attachment of the thiophene moiety.
- Substitution with trifluoromethylbenzyl ether.
Each step requires careful optimization to achieve high yields and purity.
Q & A
Basic: What are the key synthetic strategies for this compound, and how are intermediates characterized?
The synthesis involves multi-step condensation and cyclization reactions. A typical route (derived from analogous benzimidazole-thiophene systems) includes:
Benzimidazole formation : Condensation of 3,4-dimethoxybenzaldehyde with aminothiophene derivatives under acidic conditions to form the benzimidazole core .
Trifluoromethylbenzyl introduction : Alkylation or nucleophilic substitution using 2-trifluoromethylbenzyl bromide under basic conditions (e.g., NaH/THF) to attach the benzyloxy group .
Thiophene esterification : Esterification of the carboxylate group using methanol and catalytic sulfuric acid .
Characterization : Intermediates are validated via 1H/13C-NMR (to confirm substituent positions), IR (C=O, C-N stretches), and mass spectrometry (molecular ion peaks). Elemental analysis ensures purity .
Advanced: How can competing side reactions during benzimidazole ring formation be mitigated?
Benzimidazole synthesis often faces challenges like incomplete cyclization or oxidation byproducts. Strategies include:
- Controlled reaction conditions : Use of anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis .
- Catalyst optimization : Lewis acids (e.g., ZnCl₂) or microwave-assisted heating to accelerate cyclization .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the desired product from dimers or unreacted starting materials .
Basic: What spectroscopic techniques resolve ambiguities in the trifluoromethylbenzyl group’s positioning?
- 1H-NMR : The trifluoromethyl group’s deshielding effect distinguishes adjacent protons (e.g., benzyl-CH₂ protons at δ 4.8–5.2 ppm) .
- 19F-NMR : A singlet near δ -60 ppm confirms the CF₃ group’s presence .
- NOESY/ROESY : Correlates spatial proximity between the benzyloxy group and thiophene protons to confirm regiochemistry .
Advanced: How can molecular docking predict this compound’s biological targets?
- Target selection : Prioritize enzymes with known benzimidazole/thiophene interactions (e.g., bacterial DNA gyrase, fungal CYP51) .
- Docking workflow :
- Prepare the ligand (compound) and receptor (target protein PDB ID: e.g., 1KZN for gyrase) using AutoDock Tools.
- Apply Lamarckian genetic algorithms for conformational sampling.
- Validate docking poses via MD simulations (e.g., GROMACS) to assess binding stability .
- Contradictions : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states or solvation effects .
Basic: How is antimicrobial activity evaluated for this compound?
- Assay design :
- MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains .
- Controls : Compare with standard drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
- Dose-response curves : Fit data to Hill equations to calculate EC₅₀ values .
Advanced: How to address discrepancies between elemental analysis and mass spectrometry data?
- Scenario : Elemental analysis shows C/N ratios deviating by >0.3% from theoretical values, but MS confirms the correct molecular ion.
- Resolution :
- Purification : Repeat recrystallization (e.g., ethanol/water) to remove inorganic salts.
- Alternative MS methods : Use ESI-MS instead of EI-MS to reduce fragmentation .
- X-ray crystallography : Resolve absolute configuration and confirm stoichiometry .
Basic: What solvents and catalysts optimize the coupling of the trifluoromethylbenzyl group?
- Solvent : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the oxygen nucleophile .
- Base : NaH or K₂CO₃ for deprotonation without side reactions .
- Catalyst : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .
Advanced: How to analyze electronic effects of substituents on bioactivity using QSAR?
- Descriptor selection : Compute Hammett constants (σ) for substituents (e.g., CF₃: σ = 0.54) to correlate with logP and IC₅₀ .
- Model validation : Use partial least squares (PLS) regression with cross-validation (R² > 0.7).
- Contradictions : If QSAR predicts high activity but assays show low potency, assess membrane permeability via PAMPA assays .
Basic: How is stability under physiological conditions assessed?
- Hydrolytic stability : Incubate in PBS (pH 7.4) and analyze degradation via HPLC at 24/48/72 hrs .
- Metabolic stability : Use liver microsomes (e.g., human, rat) to measure t₁/₂ with NADPH cofactors .
Advanced: What strategies improve yield in the final esterification step?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
